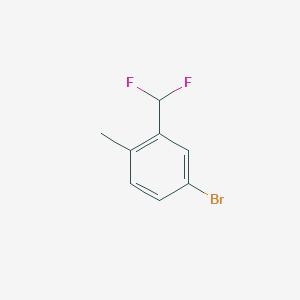
4-Bromo-2-(difluorométhyl)-1-méthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethyl)-1-methylbenzene is a chemical compound with the molecular formula C8H7BrF2. It is a colorless liquid with a boiling point of 198-200°C and a melting point of -2°C. This compound is widely used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethyl)-1-methylbenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals due to its unique chemical properties.
Environmental Research: It is employed in studies related to environmental chemistry and the development of environmentally friendly materials.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Méthodes De Préparation
The synthesis of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves several steps. One common method is the late-stage difluoromethylation process, which has seen significant advancements in recent years . This process typically involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The difluoromethylation of C (sp2)–H bonds has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Industrial production methods often utilize metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic modes .
Analyse Des Réactions Chimiques
4-Bromo-2-(difluoromethyl)-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cross-Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-methylbenzene involves its ability to participate in various chemical reactions due to the presence of the bromine and difluoromethyl groups. These functional groups allow the compound to undergo electrophilic aromatic substitution, cross-coupling reactions, and other transformations . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
4-Bromo-2-(difluoromethyl)-1-methylbenzene can be compared with other similar compounds, such as:
4-Bromo-2-fluorotoluene: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.
4-Bromo-2-chlorotoluene: This compound has a chlorine atom instead of the difluoromethyl group.
4-Bromo-2-(trifluoromethyl)toluene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of 4-Bromo-2-(difluoromethyl)-1-methylbenzene lies in its difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogues .
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHODKIODYMCSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
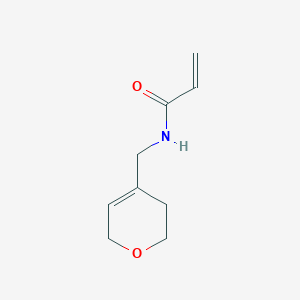
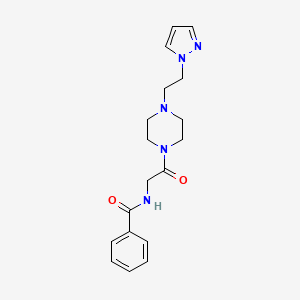
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2387648.png)
![2-[(1E)-{[2-(naphthalen-1-yloxy)acetamido]imino}methyl]benzoic acid](/img/structure/B2387649.png)
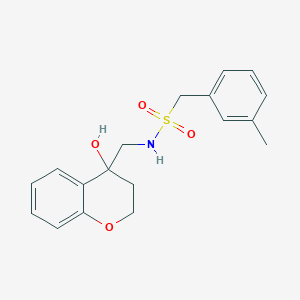
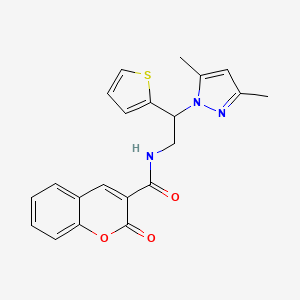
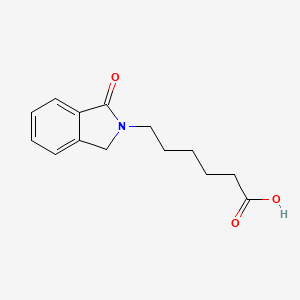
![N-[cyano(oxolan-3-yl)methyl]-4-ethyl-3-nitrobenzamide](/img/structure/B2387655.png)
![5-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2387656.png)
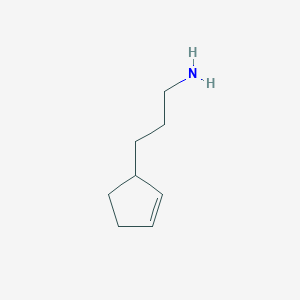
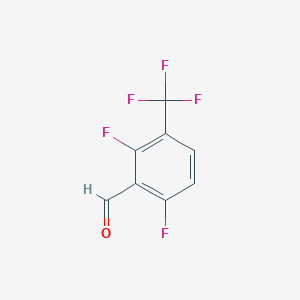
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2387660.png)
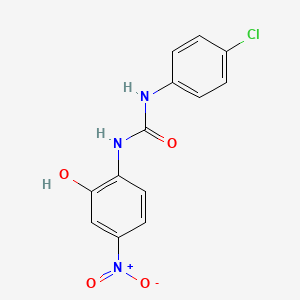
![N-[(5-bromothien-2-yl)methyl]-N-ethylamine](/img/structure/B2387664.png)
